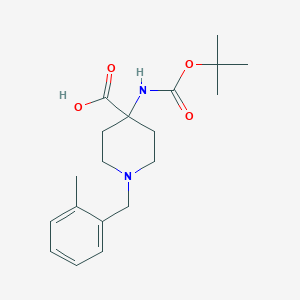
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a carboxyl group, and a 2-methylbenzyl substituent on the piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine typically involves the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 2-Methylbenzyl Group: The protected piperidine is then reacted with 2-methylbenzyl chloride in the presence of a base like sodium hydride (NaH) to introduce the 2-methylbenzyl group.
Carboxylation: The final step involves the introduction of the carboxyl group. This can be achieved through various methods, including the use of carbon dioxide (CO2) under high pressure or by using carboxylating agents like carbonyl diimidazole (CDI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
科学研究应用
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.
相似化合物的比较
Similar Compounds
4-Boc-amino-1-benzyl-4-carboxypiperidine: Similar structure but lacks the methyl group on the benzyl ring.
4-Boc-amino-1-(2-chlorobenzyl)-4-carboxypiperidine: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and interaction with biological targets. The Boc protecting group provides stability and allows for selective deprotection under specific conditions.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-7-5-6-8-15(14)13-21-11-9-19(10-12-21,16(22)23)20-17(24)25-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXADDVTLNJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

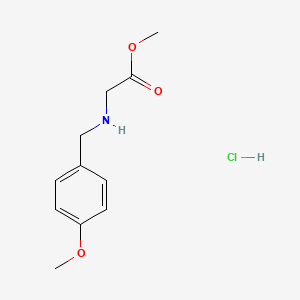
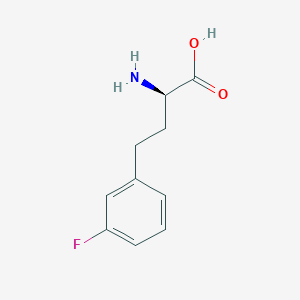
![3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)
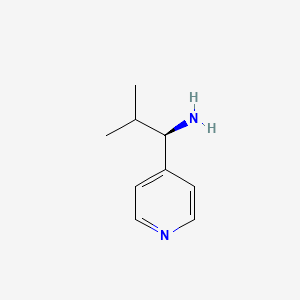

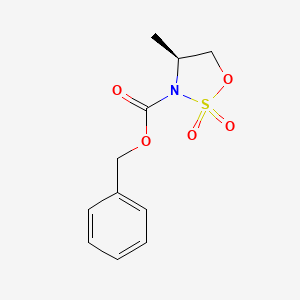

![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester](/img/structure/B8098005.png)

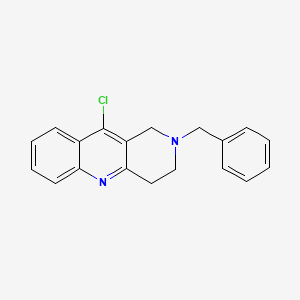
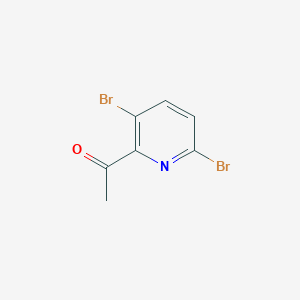
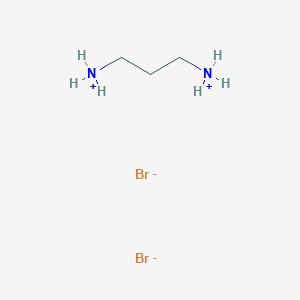
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8098058.png)
